molecular formula C18H23N3O2 B2836247 N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1448027-00-6

N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2836247
CAS No.: 1448027-00-6
M. Wt: 313.401
InChI Key: CUWGEXXUMYUAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. Its structure incorporates two prominent pharmacophores: the 1-benzylpiperidine moiety and the 5-methyl-1,2-oxazole-4-carboxamide group. The 1-benzylpiperidine fragment is a recognized privileged structure in neuroscience-oriented research, frequently serving as a key component in ligands targeting the central nervous system . This scaffold is metabolically stable and is often explored as a bioisostere for piperazine rings, with the carbonyl group of the carboxamide linker potentially serving to restore critical hydrogen-bonding interactions with biological targets . Concurrently, the 1,2-oxazole (isoxazole) ring is a versatile heterocycle known to contribute to a wide spectrum of biological activities and is valued for its role in improving physicochemical properties and target affinity in compound design . This molecular architecture makes the compound a compelling candidate for researchers investigating novel ligands for complex targets. Given the established roles of its constituent parts, this chemical is an excellent starting point for developing potential modulators of enzymes like acetylcholinesterase or various G-protein coupled receptors (GPCRs), which are implicated in a range of neurological and oncological disorders . The presence of the carboxamide linker and the methyl-substituted isoxazole ring offers defined vectors for further synthetic modification, enabling the construction of targeted libraries for structure-activity relationship (SAR) studies. This compound is intended for use in exploratory biological screening and as a key intermediate in the synthesis of more complex molecules for research purposes only.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-14-17(12-20-23-14)18(22)19-11-15-7-9-21(10-8-15)13-16-5-3-2-4-6-16/h2-6,12,15H,7-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWGEXXUMYUAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of 1-benzylpiperidine, which is then reacted with various intermediates to form the final compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis Routes

The synthesis of this compound typically involves multiple steps starting from 1-benzylpiperidine. Common synthetic routes include:

  • Preparation of Intermediates : The initial step involves the formation of various intermediates through reactions with different reagents.
  • Final Coupling Reaction : The final product is obtained through coupling reactions under optimized conditions, often utilizing solvents like ethanol and catalysts to enhance yield.

Chemistry

In the field of chemistry, N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential effects on various biological systems. Research indicates that it may act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine. This mechanism positions it as a candidate for further investigation in neuropharmacology.

Medicine

This compound has been investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit specific enzymes involved in neurotransmitter breakdown highlights its promise as a multitarget drug.

Table 2: Potential Therapeutic Effects

ConditionMechanism of ActionReferences
Alzheimer's DiseaseEnzyme inhibition (AChE inhibitors)
Neurodegenerative DisordersMonoamine release (dopamine/norepinephrine)

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties enable innovations in various sectors including pharmaceuticals and materials science.

Case Study 1: Neuroprotective Properties

A study conducted on the neuroprotective properties of this compound demonstrated significant antioxidant activity alongside cholinergic effects. The findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis routes for this compound has revealed that specific reaction conditions can significantly enhance yield and purity. Techniques such as crystallization and chromatography were highlighted as effective purification methods.

Mechanism of Action

The mechanism of action of N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in neurological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other 1,2-oxazole-4-carboxamide derivatives, such as 3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS: 895685-05-9). Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Property N-[(1-Benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide 3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Molecular Formula Not available in evidence C₂₀H₁₈ClFN₂O₄
Molar Mass (g/mol) Not available 404.82
Density (g/cm³) Not available 1.296 ± 0.06 (Predicted)
Boiling Point (°C) Not available 540.4 ± 50.0 (Predicted)
pKa Not available 13.08 ± 0.46 (Predicted)
Key Substituents - 5-Methyl oxazole
- Benzylpiperidinylmethyl carboxamide
- 5-Methyl oxazole
- 3-(2-Chloro-6-fluorophenyl)
- 3,4-Dimethoxybenzyl carboxamide

Structural Analysis:

Core Heterocycle: Both compounds retain the 1,2-oxazole scaffold, which is known for metabolic stability and hydrogen-bonding capacity.

Substituent Diversity: The target compound incorporates a benzylpiperidinylmethyl group, which enhances lipophilicity and may facilitate blood-brain barrier penetration. The comparator compound (CAS: 895685-05-9) features a 3,4-dimethoxybenzyl group and a 2-chloro-6-fluorophenyl substituent.

Physicochemical Properties :

  • The comparator’s predicted pKa (~13.08) suggests a weakly basic nitrogen environment, likely from the piperidine or benzylamine moiety. The absence of analogous data for the target compound limits further analysis.
  • The higher predicted boiling point (540°C) of the comparator reflects its larger molar mass and halogenated/alkoxy substituents .

Functional Implications:

  • The 3,4-dimethoxybenzyl group in the comparator may engage in π-π stacking with aromatic residues in target proteins, whereas the benzylpiperidinylmethyl group in the target compound could induce conformational flexibility or modulate solubility.
  • The 2-chloro-6-fluorophenyl substituent in the comparator introduces steric and electronic effects that might influence binding selectivity compared to the unsubstituted benzyl group in the target molecule.

Notes

Evidence Limitations: The provided sources lack data on the target compound’s synthesis, bioactivity, or exact physicochemical properties.

Methodological Gaps: No pharmacological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, precluding mechanistic insights .

Recommendations : Further studies should prioritize synthesizing the target compound and profiling its biological activity against relevant targets (e.g., kinases, GPCRs) to enable a comprehensive comparison.

Biological Activity

N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H23N3O2C_{18}H_{23}N_{3}O_{2}, and it has a molecular weight of 313.39 g/mol. The unique structure allows it to interact selectively with various biological targets, making it a candidate for further exploration in pharmacology.

This compound primarily acts as a monoamine releasing agent , selectively influencing the release of neurotransmitters such as dopamine and norepinephrine while exhibiting minimal effects on serotonin levels. This selectivity is crucial for its potential use in treating neurodegenerative diseases like Alzheimer's disease.

In Vitro Studies

Recent studies have demonstrated that derivatives of benzylpiperidine exhibit promising activity against key enzymes involved in neurodegeneration. For example, compounds derived from similar structures have shown moderate to excellent inhibition against human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and beta-secretase-1 (hBACE-1) . These enzymes are critical in the pathology of Alzheimer's disease, making the compound a candidate for further investigation.

Case Studies

  • Alzheimer's Disease Research : A study evaluated multitargeted hybrids of N-benzylpiperidine against Alzheimer's disease. Compounds showed balanced inhibitory profiles against hAChE and hBACE-1, with favorable blood-brain barrier permeability and no neurotoxic effects on SH-SY5Y neuroblastoma cells .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds, highlighting their ability to disassemble amyloid-beta (Aβ) aggregation, which is a hallmark of Alzheimer's pathology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in comparison with other piperidine derivatives:

Compound NameMechanism of ActionApplications
DonepezilAChE inhibitorAlzheimer's treatment
RivastigmineCholinesterase inhibitorAlzheimer's treatment
GalantamineAChE inhibitorAlzheimer's treatment
N-[...]-5-Methyl-OxazoleMonoamine releasing agentPotential neurodegenerative therapy

This table illustrates that while other compounds primarily focus on inhibiting cholinesterases, this compound may offer a novel approach by modulating monoamine levels.

Future Directions

The ongoing research into this compound suggests its potential as a therapeutic agent in treating neurodegenerative diseases. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To further elucidate its interaction with neurotransmitter systems.
  • Clinical Trials : To assess its therapeutic potential in human subjects.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step routes, starting with the preparation of the oxazole-4-carboxamide core followed by coupling with the 1-benzylpiperidin-4-ylmethyl moiety. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCl/HOBt or DCC for condensation between the oxazole carboxylic acid and the amine intermediate.
  • Piperidine functionalization : Introduce the benzyl group via reductive amination or alkylation of the piperidine ring.
  • Purification : Chromatographic techniques (e.g., flash column chromatography) are critical for isolating intermediates and the final compound.
    Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products, as seen in analogous oxazole-carboxamide syntheses .

Basic: How is the structural identity of this compound validated in academic research?

Methodological Answer:
Structural confirmation requires:

  • Spectroscopic analysis :
    • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon backbone.
    • HRMS : High-resolution mass spectrometry for molecular formula confirmation.
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using programs like SHELXL ) resolves stereochemistry and packing motifs.
  • Comparative data : Match spectral profiles with structurally related oxazole derivatives (e.g., N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:
Initial screening often includes:

  • Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., breast, lung) to assess IC50_{50} values.
  • Target-based assays :
    • Kinase inhibition : ELISA-based detection of AKT pathway modulation, referencing methods from studies on analogous AKT-targeting oxazoles .
    • Receptor binding : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with immunomodulatory targets .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to confirm mechanistic pathways .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions (e.g., varying IC50_{50} values or conflicting target affinities) require:

  • Orthogonal validation : Use multiple assay formats (e.g., SPR vs. enzymatic activity assays) to confirm target engagement.
  • Cell line authentication : Ensure consistency in cancer cell models (e.g., ATCC-certified lines) to rule out genetic drift.
  • Pharmacokinetic profiling : Assess compound stability in assay media (e.g., serum protein binding) to explain potency discrepancies.
    For example, AKT inhibition data from N-(5-bromo-2,4-difluorophenyl) oxazole analogs showed variability due to differences in cellular ATP levels .

Advanced: What strategies optimize selectivity for target proteins over off-target kinases?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematic modification of the benzylpiperidine or oxazole substituents to enhance binding pocket complementarity.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with kinase active sites and guide synthetic modifications.
  • Selectivity screening : Profiling against kinase panels (e.g., KinomeScan) to identify off-target effects.
    Analogous compounds (e.g., N-[4-(diethylamino)phenyl] derivatives) achieved selectivity by introducing bulky substituents that sterically hinder off-target binding .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

  • Crystal growth : Low solubility in common solvents necessitates trial of mixed-solvent systems (e.g., DMSO/water) or vapor diffusion techniques.
  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement to handle twinning or disorder in the benzylpiperidine group .
  • Data quality : High-resolution synchrotron data (≤1.0 Å) is preferred for resolving flexible side chains.
    For example, SHELX software was critical in resolving disorder in similar piperidine-containing structures .

Advanced: How do researchers analyze structure-activity relationships (SAR) for this compound’s analogs?

Methodological Answer:

  • Core modifications : Compare bioactivity of oxazole vs. isoxazole or thiazole cores to assess heterocycle specificity.
  • Substituent effects : Test halogenated (e.g., -F, -Cl) or electron-donating groups (e.g., -OCH3_3) on the benzylpiperidine ring for potency trends.
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity.
    Data from N-(3,4-difluorophenyl) oxazoles demonstrated that fluorination enhances metabolic stability but may reduce cell permeability .

Advanced: What experimental approaches validate the compound’s mechanism of action in vivo?

Methodological Answer:

  • Xenograft models : Subcutaneous tumor implants in rodents, with pharmacokinetic monitoring to correlate plasma levels with efficacy.
  • Biomarker analysis : Immunohistochemistry (IHC) for phosphorylated AKT or caspase-3 cleavage in tumor tissues.
  • Knockout/knockdown studies : CRISPR/Cas9-mediated deletion of putative targets (e.g., AKT isoforms) to confirm pathway specificity.
    Analogous studies on AKT inhibitors required multiplexed LC-MS/MS to quantify pathway metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.